molecular formula C15H13F3N2O2S B2550521 1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034263-57-3

1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2550521
CAS No.: 2034263-57-3
M. Wt: 342.34
InChI Key: VEDFTQZFJXHKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C15H13F3N2O2S and its molecular weight is 342.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is part of a broader class of compounds with diverse synthetic routes and chemical properties. An efficient synthesis pathway has been explored through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to 4H-benzo[b][1,4]thiazine 1,1-dioxides, highlighting a novel approach involving carbon-sulfur bond formation from readily available commercial precursors (Fülöpová et al., 2015). This synthesis process underscores the compound's potential for pharmacological, medicinal, and industrial applications due to the pharmacologically relevant derivatives it produces.

Molecular Organization and Aggregation Effects

Research on similar thiadiazole derivatives has provided insights into their molecular organization and the impact of aggregation on their chemical behavior. Studies on compounds within the thiadiazole group have shown that their presence in 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) liposome systems influences the phase transition in DPPC, indicating a significant interaction between these compounds and lipid bilayers (Kluczyk et al., 2016). This interaction is crucial for understanding the compound's potential in drug delivery systems and its behavior in biological membranes.

Properties

IUPAC Name

1-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-19-13-7-2-3-8-14(13)20(23(19,21)22)10-11-5-4-6-12(9-11)15(16,17)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDFTQZFJXHKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.